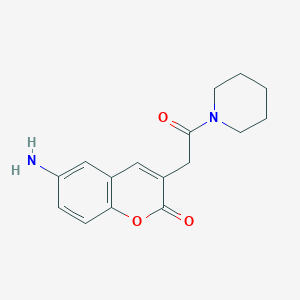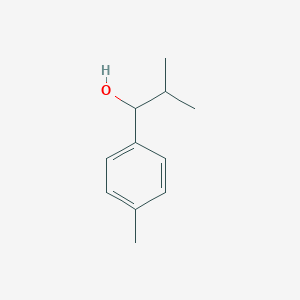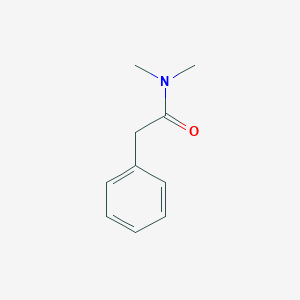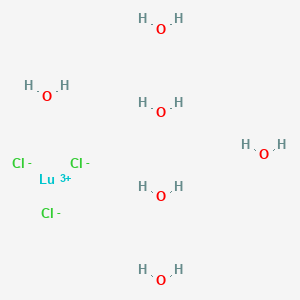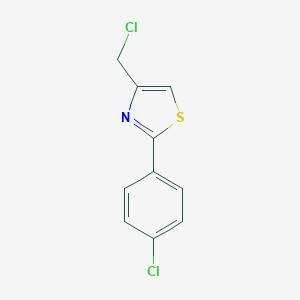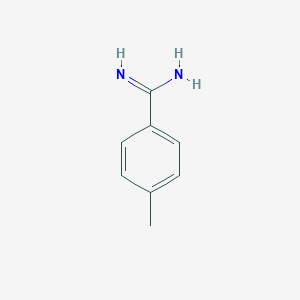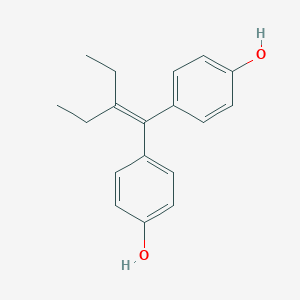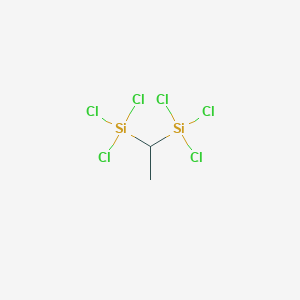
1,2-ビス(4-ブロモフェニル)エテン
概要
説明
4,4'-dibromostilbene: is an organic compound with the molecular formula C14H10Br2 . It is characterized by the presence of two bromine atoms attached to the phenyl rings, which are connected by an ethene bridge.
科学的研究の応用
Chemistry: 4,4'-dibromostilbene is used as a building block in the synthesis of conjugated polymers and organic semiconductors . Its unique structure allows for the creation of materials with specific electronic properties .
Biology and Medicine: Research has explored the potential of this compound in biomedical applications , including its use in the development of drug delivery systems and bioimaging agents .
Industry: In the industrial sector, 4,4'-dibromostilbene is utilized in the production of high-performance materials such as polymers and resins . Its ability to undergo various chemical modifications makes it a versatile intermediate in manufacturing processes .
作用機序
Target of Action
The primary target of 1,2-Bis(4-bromophenyl)ethene is HeLa cells . HeLa cells are a type of human cell line that is widely used in scientific research. They are known for their robustness and adaptability, which makes them a common model system for studying cellular processes and drug responses.
Mode of Action
1,2-Bis(4-bromophenyl)ethene, also referred to as TPE-Br, has been found to generate singlet oxygen efficiently in vitro . Singlet oxygen is a highly reactive form of oxygen that can cause damage to cellular components, such as proteins and lipids, leading to cell death. The generation of singlet oxygen by TPE-Br is indicated by strong green fluorescence .
Pharmacokinetics
Its ability to generate singlet oxygen in vitro suggests that it may have bioavailability at the cellular level .
Result of Action
In vitro cytotoxicity assays have demonstrated that 1,2-Bis(4-bromophenyl)ethene can effectively kill HeLa cells . The half-maximal inhibitory concentration (IC50) is as low as 12 μg mL−1 , indicating a potent cytotoxic effect.
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-bromophenyl)ethene can be influenced by various environmental factors. For instance, the generation of singlet oxygen by TPE-Br is observed in vitro , suggesting that the compound’s action may be influenced by the cellular environment.
準備方法
Synthetic Routes and Reaction Conditions: 4,4'-dibromostilbene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically uses 4-bromophenylboronic acid and 1,2-dibromoethene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods: In industrial settings, the production of 4,4'-dibromostilbene often involves large-scale coupling reactions using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .
化学反応の分析
Types of Reactions: 4,4'-dibromostilbene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethene bridge can be oxidized to form different functional groups.
Reduction Reactions: The compound can be reduced to form 1,2-bis(4-bromophenyl)ethane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Formation of aldehydes, ketones, or carboxylic acids.
Reduction Products: 1,2-Bis(4-bromophenyl)ethane.
類似化合物との比較
- 1,2-Bis(4-chlorophenyl)ethene
- 1,2-Bis(4-fluorophenyl)ethene
- 1,2-Bis(4-iodophenyl)ethene
Comparison: 4,4'-dibromostilbene is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. Compared to its chlorinated and fluorinated analogs, the bromine atoms offer moderate reactivity and good leaving group ability , making it suitable for a wide range of chemical transformations. The iodinated analog, while more reactive, is less commonly used due to its higher cost and potential safety concerns .
特性
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


